2-Amino-2-cyclopropylacetonitrile

Description

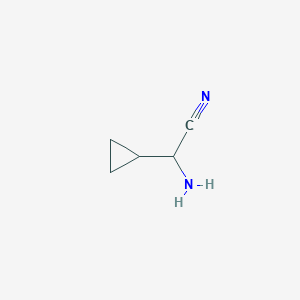

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclopropylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5(7)4-1-2-4/h4-5H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPIFDIPNZPHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Amino 2 Cyclopropylacetonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group in 2-amino-2-cyclopropylacetonitrile is a versatile handle for various chemical modifications, including hydrolysis, cyclization, and nucleophilic additions.

Selective Hydrolysis and Further Derivatization of the Acetonitrile (B52724) Moiety

The selective hydrolysis of the nitrile group in this compound and its derivatives can be achieved under acidic or basic conditions. For instance, sulfuric acid-catalyzed hydrolysis can convert the nitrile to an amide. nih.gov However, careful control of reaction conditions, such as temperature, is crucial to prevent over-hydrolysis to the corresponding carboxylic acid. nih.gov This selective transformation provides access to α-amino amides and α-amino acids with a cyclopropyl (B3062369) group, which are valuable intermediates in medicinal chemistry.

The nitrile moiety can also be a precursor to other functional groups. For example, the reduction of the nitrile can yield the corresponding primary amine, expanding the synthetic utility of this scaffold.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of novel heterocyclic structures. The nitrile group, often in concert with the amino group or other functionalities introduced into the molecule, can participate in intramolecular cyclization reactions to form various ring systems.

One notable example involves the use of cyclopropylacetonitrile (B1348260) in the synthesis of a pyrido[1,2-c]pyrimidine-1,3-dione core. nih.gov In this multi-step synthesis, the cyclopropylacetonitrile is first used to introduce the cyclopropyl moiety, and subsequent transformations, including hydrolysis of the nitrile to an amide, set the stage for the final acid-catalyzed cyclization. nih.gov The exact mechanism of this cyclization is thought to involve protonation of the pyridine (B92270) ring, which drives the dearomatization and subsequent ring closure. nih.gov

In another instance, a derivative of cyclopropylacetonitrile is used to synthesize a cyclopropyl-substituted amino-pyrazole. acs.orgacs.orgdndi.org Methyl picolinate (B1231196) is treated with lithiated cyclopropylacetonitrile to form a cyano ketone, which is then cyclized with hydrazine (B178648) to yield the desired amino-pyrazole. acs.orgacs.orgdndi.org These examples highlight the role of the nitrile group as a key reactive center for constructing complex heterocyclic frameworks.

| Starting Material | Reagents | Product | Application |

| 6-chloro-7-fluoro-5-methoxy-2-(lithiomethyl)pyridine | Cyclopropylacetonitrile | 2-(6-chloro-7-fluoro-5-methoxypyridin-2-yl)-2-cyclopropylacetonitrile | Synthesis of pyrido[1,2-c]pyrimidine-1,3-diones nih.gov |

| Methyl picolinate | Lithiated cyclopropylacetonitrile, Hydrazine | 3-(pyridin-2-yl)-5-cyclopropyl-1H-pyrazol-5-amine | Synthesis of amino-pyrazole ureas with antileishmanial activity acs.orgacs.orgdndi.org |

Participation in Nucleophilic Additions and Condensation Reactions

The carbon atom of the nitrile group in this compound is electrophilic and can undergo nucleophilic additions. While direct nucleophilic addition to the nitrile is a common reaction, the presence of the adjacent amino group can influence the reactivity.

Derivatives of cyclopropylacetonitrile have been shown to participate in condensation reactions. For example, in the synthesis of imide derivatives, cyclopropylacetonitrile can act as a suitable substrate in a copper-catalyzed four-component reaction. rsc.org This reaction involves the 1,3-difunctionalization of arylcyclopropanes with nitriles, carboxylic acids, and N-fluorobenzenesulfonimide. rsc.org

Reactivity of the Alpha-Amino Functional Group

The α-amino group is a key site of reactivity, enabling a variety of derivatizations and applications in asymmetric synthesis.

Amine Derivatization and Formation of Amides, Ureas, and Carbamates

The primary amino group of this compound and its derivatives can be readily derivatized to form a wide range of functional groups, including amides, ureas, and carbamates. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties and biological activity of a lead compound.

Amide Formation: Amides are typically synthesized by reacting the amino group with an acyl chloride or a carboxylic acid using a coupling agent. For instance, in the development of antileishmanial agents, amides were prepared from a cyclopropyl-substituted amino-pyrazole intermediate and various acid chlorides. acs.orgacs.org

Urea (B33335) Formation: Ureas can be synthesized from the corresponding amino-pyrazole intermediates via their phenyl carbamates, followed by reaction with an appropriate amine. acs.orgacs.org This two-step process involves the initial formation of a carbamate (B1207046), which then serves as a reactive intermediate for the introduction of the second amine component to form the urea linkage.

Carbamate Formation: Carbamates, such as the Boc-protected derivative, can be formed to protect the amino group during subsequent synthetic steps. caltech.edu This is a common strategy in multi-step synthesis to prevent unwanted side reactions involving the amine. For example, a Boc-protected arylethylamine was synthesized in nearly quantitative yield from an enantioenriched nitrile. caltech.edu

| Derivative Type | Synthetic Method | Example Application |

| Amides | Reaction with acyl chlorides | Synthesis of antileishmanial agents acs.orgacs.org |

| Ureas | Formation of phenyl carbamate intermediate followed by reaction with an amine | Synthesis of antileishmanial agents acs.orgacs.org |

| Carbamates | Reaction with Boc anhydride (B1165640) | Protection of the amino group during synthesis caltech.edu |

Role in Chiral Catalysis and Auxiliary-Mediated Transformations

The chiral nature of this compound, when resolved into its enantiomers, presents opportunities for its use in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary to control the stereochemical outcome of a reaction.

While direct applications of this compound in chiral catalysis are not extensively documented in the provided search results, the synthesis of chiral derivatives and their use in asymmetric transformations is a well-established field. google.com For example, enantiomerically pure compounds can be prepared through asymmetric synthesis, which may involve the use of chiral catalysts or chiral auxiliaries. google.com The amino group of a chiral amine can be used to form a chiral directing group, influencing the stereoselectivity of subsequent reactions.

The synthesis of enantioenriched nitriles and their subsequent derivatization is a key strategy in asymmetric synthesis. caltech.edu These chiral nitriles can be converted to a variety of other functional groups, such as aldehydes and primary amines, providing access to a wide range of enantioenriched products. caltech.edu

Transformations Influenced by the Cyclopropyl Ring

The reactivity of this compound is significantly governed by the presence of the cyclopropyl group. This three-membered ring is characterized by substantial angle and torsional strain, which imparts high p-character to its C-C bonds. Consequently, the cyclopropyl group can behave like a double bond in certain reactions, participating in transformations that are not typical for larger cycloalkanes. Its influence extends to ring-opening reactions, cycloadditions for building complex molecular architectures, and subtle stereoelectronic effects on the adjacent amino and nitrile functional groups.

Ring-Opening Reactions Under Acidic or Basic Conditions

The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under both acidic and basic conditions, leading to the formation of linear structures. The presence of the geminal amino (electron-donating) and nitrile (electron-withdrawing) groups makes this compound a type of donor-acceptor cyclopropane (DAC). This substitution pattern significantly activates the ring towards nucleophilic attack and ring-opening.

Under acidic conditions, protonation of the amino group or the nitrile nitrogen can facilitate ring opening by creating a more electrophilic center, which is susceptible to attack by a nucleophile. However, detailed studies on this specific compound are not extensively documented.

More established is the reactivity of DACs under basic conditions. Research on related aryl-substituted donor-acceptor cyclopropanes has shown that they can undergo a formal homo-Michael addition. rsc.org In this type of transformation, a base promotes the attack of a soft C-nucleophile on the cyclopropane ring, leading to C-C bond cleavage. rsc.org While not specifically demonstrated for this compound, a plausible pathway would involve the attack of a nucleophile at the carbon distal to the substituted carbon, followed by ring opening. The presence of the nitrile group is crucial for stabilizing the resulting carbanionic intermediate.

In a related context, studies on the ring opening of N-cyclopropylaniline radical cations have provided insight into the factors controlling this process. The rate of ring opening was found to be highly dependent on resonance and stereoelectronic factors rather than just ring strain. nih.gov For instance, the radical cation of N-cyclopropyl-N-methylaniline undergoes ring opening relatively slowly, a phenomenon attributed to the stabilizing resonance of the radical cation in its ring-closed form. nih.gov

| Compound/System | Conditions/Mediator | Reaction Type | Key Finding | Reference |

| 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates | Basic (TBAF, N-methylmorpholine) | Homo-Michael Addition | Ring-opening occurs via nucleophilic attack of nitro compounds or other C-nucleophiles. | rsc.org |

| N-Cyclopropyl-N-methylaniline Radical Cation | Single Electron Transfer (SET) | Radical Ring Opening | Sluggish ring opening (k = 4.1 × 10⁴ s⁻¹) is attributed to resonance stabilization of the ring-closed form. | nih.gov |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | Single Electron Transfer (SET) | Radical Ring Opening | Rapid ring opening (k = 1.7 × 10⁸ s⁻¹) is facilitated by the radical-stabilizing phenyl group on the ring. | nih.gov |

Strained-Ring Cycloadditions (e.g., [3+2] Cycloadditions) for Complex Scaffold Construction

The high p-character of the cyclopropane C-C bonds allows it and its derivatives to act as three-carbon (C3) synthons in cycloaddition reactions, providing a powerful strategy for constructing complex, five-membered heterocyclic and carbocyclic scaffolds. Transition metal-catalyzed cycloadditions are particularly effective in this regard.

Rhodium(I)-catalyzed [3+2] cycloadditions of aminocyclopropanes (ACPs) with alkenes or alkynes represent a significant application for building substituted pyrrolidines and related five-membered rings. bris.ac.uk In these reactions, the aminocyclopropane serves as a 1,3-dipole equivalent. The proposed mechanism involves the oxidative addition of the Rh(I) catalyst into a C-C bond of the cyclopropane ring to form a rhodacyclobutane intermediate. This intermediate can then rearrange and react with an external π-system (the "2" component) to furnish the final five-membered ring product. bris.ac.uk This methodology is valuable for creating sp³-rich products, which are of high interest in medicinal chemistry.

While specific examples employing this compound are not prominent in the literature, the general reactivity of aminocyclopropanes and cyclopropylacetonitriles in such transformations is well-precedented. For example, cyclopropylacetonitrile itself has been proposed as a precursor for [3+2] cycloadditions with azides to form triazoles. A copper-catalyzed four-component reaction involving phenylcyclopropane, a nitrile (such as cyclopropylacetonitrile), a carboxylic acid, and N-fluorobenzenesulfonimide has also been developed, showcasing the utility of the cyclopropylacetonitrile motif in complex transformations to yield imide derivatives. rsc.org

Below is a generalized scheme for the construction of heterocyclic scaffolds using cyclopropane derivatives in cycloaddition reactions.

| Cyclopropane Reactant | Partner | Catalyst/Conditions | Product Scaffold | Reference |

| Aminocyclopropane (ACP) | Alkene | Rh(I) | Pyrrolidine | bris.ac.uk |

| Cyclopropylacetonitrile | Azide | Lewis Acid (e.g., ZnCl₂) | Triazole | |

| Phenylcyclopropane / Cyclopropylacetonitrile | Carboxylic Acid, NFSI | Cu(CH₃CN)₄PF₆ | Imide Derivative | rsc.org |

Stereoelectronic Effects of the Cyclopropyl Ring on Adjacent Functional Groups

Stereoelectronic effects are electronic effects that depend on the specific three-dimensional arrangement of atoms and orbitals. In this compound, the orientation of the cyclopropyl ring relative to the amino and nitrile groups is critical in determining the molecule's reactivity, particularly in processes involving the formation of intermediates like carbocations or radicals at the adjacent carbon.

For reactions involving the cleavage of the cyclopropane ring, a specific orbital alignment is required for maximum efficiency. The ring-opening of a cyclopropylcarbinyl radical or cation is most favorable when the breaking C-C bond of the cyclopropane ring is parallel to the p-orbital of the radical or cationic center. This alignment, often referred to as a "bisected" conformation, allows for maximum orbital overlap and delocalization of charge or the unpaired electron into the ring, thus lowering the activation energy for ring cleavage.

Seminal studies on the radical cations of N-cyclopropylanilines have provided a clear demonstration of these effects. nih.gov It was initially debated whether the slow ring-opening of some N-cyclopropylaniline radical cations was due to an unfavorable ground-state conformation or a resonance effect stabilizing the ring-closed form. By designing rigid, spirocyclic systems that lock the cyclopropyl group into the ideal bisected conformation, researchers demonstrated that even with perfect alignment, the ring-opening was still slow. nih.gov This confirmed that the delocalization of the radical cation's spin and charge into the aniline (B41778) ring (a resonance effect) was the dominant factor slowing the reaction. nih.gov Conversely, adding a radical-stabilizing group directly to the cyclopropane ring dramatically accelerated the ring-opening, highlighting the delicate balance of competing electronic effects. nih.gov

For this compound, these principles imply that the reactivity of the amino and nitrile groups, and any reactions proceeding through a cationic or radical intermediate at the α-carbon, will be highly dependent on the conformational preference and the ability of the cyclopropyl group to participate electronically. The electron-donating amino group can stabilize an adjacent positive charge, which could either promote or inhibit ring-opening depending on the specific reaction pathway and the stability of the resulting intermediates.

Advanced Applications in Organic and Medicinal Chemistry

2-Amino-2-cyclopropylacetonitrile as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon to the nitrile group makes this compound a valuable chiral synthon. bldpharm.com Its enantiomers are crucial starting materials for the synthesis of non-racemic compounds, where specific stereochemistry is essential for biological function.

Enantioselective Routes to Biologically Active Compounds

The enantioselective synthesis of molecules containing the aminocyclopropane moiety is critical, as these structures are found in numerous natural products and pharmaceuticals. nih.gov Chiral amines, in particular, are widespread in medicinal compounds. whiterose.ac.uk The development of catalytic enantioselective methods to produce these building blocks is a significant area of research. One successful approach involves the rhodium-catalyzed asymmetric cyclopropanation. For instance, the reaction of 2-azadienes with donor/acceptor carbenes derived from α-diazoesters, catalyzed by dirhodium complexes like Rh2(DOSP)4, can produce aminocyclopropanes with a quaternary carbon stereocenter in high enantiomeric excess (up to 99:1 er). nih.gov

Furthermore, biocatalytic methods have emerged as powerful tools. Engineered myoglobin (B1173299) variants have been shown to catalyze the enantioselective cyclopropanation of vinyl arenes with ethyl diazopyruvate, yielding α-cyclopropylpyruvates with high enantioselectivity (>99% ee). wpmucdn.com These chiral pyruvates can then be converted to the corresponding amino esters through a sequence involving reduction and subsequent Mitsunobu and Staudinger reactions. wpmucdn.com Chiral phase-transfer catalysis represents another strategy for achieving enantioselectivity in the synthesis of amino acid derivatives. ntu.edu.sg

Diastereoselective Control in Complex Molecule Assembly

Beyond controlling single stereocenters, this compound and its derivatives are instrumental in reactions where the formation of multiple contiguous stereocenters is required. The geometric constraints of the cyclopropyl (B3062369) ring can exert significant influence on the stereochemical outcome of subsequent reactions.

A notable example is the catalytic cyclopropanation of internal 2-azadienes. These reactions can create aminocyclopropanes with three adjacent stereogenic centers. Remarkably, these complex products are often formed as a single diastereomer, demonstrating a high level of diastereoselective control. nih.gov The ability to construct such stereochemically dense and complex motifs is of great interest for the synthesis of advanced pharmaceutical intermediates. Mechanistic studies and the development of new reaction methodologies, such as those involving the diastereoselective crotylation of pyruvate (B1213749) esters, are crucial for expanding the utility of these building blocks in the assembly of complex molecules. bris.ac.uk

Scaffold Engineering for Pharmacologically Relevant Molecules

The cyclopropyl ring of this compound is not merely a chiral auxiliary but a core structural element that can be integrated into the final molecular scaffold to impart unique pharmacological properties.

Synthesis of Fluoroquinolone-like Antibacterial Agents Utilizing the Cyclopropyl Core

The cyclopropyl group is a well-established pharmacophore in the fluoroquinolone class of antibiotics, where it is often attached to the N-1 position of the quinolone core. This moiety is crucial for potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net this compound is a key precursor for novel fluoroquinolone-like agents. sigmaaldrich.com A significant application is in the synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure. nih.gov This scaffold serves as the foundation for a new class of antibacterial agents that function as quinolone-like gyrase inhibitors. nih.gov The synthesis involves the construction of a substituted pyridine (B92270) ring, followed by the introduction of the aminocyclopropylacetonitrile-derived side chain and a subsequent ring-closing reaction to form the fused pyrido[1,2-c]pyrimidine (B1258497) system. nih.gov

| Intermediate | Reagents and Conditions | Yield | Reference |

| 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione | Phosgene, Potassium tert-butoxide | ~15% (initial), Optimized | nih.gov |

| 5-methyl-pyrido[1,2-c]pyrimidine-1,3-diones | Phosgene, Potassium tert-butoxide | ~85% | nih.gov |

Integration into Pyrido[1,2-c]pyrimidine and Other Fused Heterocyclic Systems

The utility of this compound extends to the synthesis of various fused heterocyclic systems beyond fluoroquinolone analogs. The synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core is a prime example of its integration into a bicyclic system. nih.govmolaid.com This process highlights a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, which is a versatile scaffold for developing biologically active compounds. nih.gov The synthesis of related structures, such as pyrido[2,3-d]pyrimidines, which also show potent biological activity as kinase inhibitors, further demonstrates the versatility of aminonitrile precursors in constructing complex heterocyclic frameworks. nih.gov

Precursor for Fibrinogen Receptor Antagonists and Other Receptor Ligands

The aminocyclopropyl moiety derived from this compound is a valuable component in the design of receptor ligands, including fibrinogen receptor antagonists. sigmaaldrich.com These antagonists are important therapeutic agents for preventing blood clots. The rigid cyclopropane (B1198618) unit helps to correctly orient the pharmacophoric groups for optimal binding to the receptor. The synthesis of these antagonists often involves incorporating the cyclopropylamino acid or a related structure, which can be derived from this compound, into a larger molecular framework. The use of cyclopropane-containing building blocks is also noted in the synthesis of leukotriene antagonists, further underscoring the importance of this structural motif in designing molecules that interact with biological receptors. google.com

Utility in Agrochemical and Specialty Chemical Synthesis

The incorporation of cyclopropane rings into bioactive molecules is a well-established strategy in agrochemical design. The ring's conformational rigidity and unique electronic properties can enhance binding affinity to target enzymes and improve metabolic stability.

Building Block for Novel Agrochemical Lead Compounds

This compound is a valuable intermediate for the synthesis of new agrochemical candidates. The cyclopropylamine (B47189) moiety is a key component in a variety of pesticides, including fungicides, herbicides, and insecticides. nih.govgoogle.comnih.gov The compound serves as a starting point for creating more complex molecules where the cyclopropyl group imparts specific biological activities. smolecule.com For instance, cyclopropyl-containing compounds are integral to the synthesis of certain fungicides and nicotinic acid receptor agonists used in agriculture. lookchem.com The development of methods for creating cyclopropylamines is a significant area of research, highlighting their importance as synthetic intermediates. nih.govacs.org The unique three-dimensional structure provided by the cyclopropyl ring is often associated with specific biological actions, making compounds derived from this compound valuable for structure-activity relationship (SAR) studies in the search for new lead compounds. smolecule.com

Table 1: Role of Cyclopropyl Moiety in Agrochemicals

| Agrochemical Class | Role of Cyclopropyl Group | Example Application |

|---|---|---|

| Fungicides | Precursor for active ingredients like Cyproconazole. lookchem.com | Crop protection against fungal infections. lookchem.com |

| Insecticides | Component of bioactive spiro-cyclopropanes. nih.gov | Pest control. smolecule.com |

| Herbicides | Key intermediate for chemical herbicides. tandfonline.com | Weed control. |

Precursor in Dyestuff and Pigment Synthesis

In the synthesis of specialty chemicals, such as dyes and pigments, this compound offers potential as a precursor. Aromatic and heterocyclic amines are fundamental components in the production of azo dyes, which constitute a significant portion of all industrial colorants. tandfonline.comscispace.comleapchem.com These amines are typically converted into diazonium salts, which then react with coupling components to form the final azo dye. tandfonline.comresearchgate.net

While direct, large-scale application of this compound in commercial dyestuffs is not extensively documented, its functional groups—the primary amine and the nitrile—are reactive handles for organic synthesis. The amino group can be diazotized for azo coupling reactions, a cornerstone of dye synthesis. iosrjournals.org Furthermore, related compounds like cyclopropylacetonitrile (B1348260) are noted for their utility in the dyestuff field. chemicalbook.comlookchem.com The presence of the cyclopropyl ring could also serve to modify the chromophore's properties, potentially influencing the color, stability, and fastness of the resulting dye. The synthesis of azo disperse dyes frequently involves 2-aminothiazole (B372263) derivatives, showcasing the importance of amino groups in this sector. researchgate.netiosrjournals.org

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of this compound also makes it a valuable monomer precursor for the development of advanced polymers and materials with tailored properties.

Synthesis of Cyclopropyl-Containing Oxazoline Derivatives for Stimuli-Responsive Polymers

A significant application in materials science is the use of this compound derivatives to create stimuli-responsive polymers. Specifically, it can serve as a precursor to 2-cyclopropyl-2-oxazoline, a monomer used in living cationic ring-opening polymerization. acs.org The resulting polymer, poly(2-cyclopropyl-2-oxazoline) (pCPropOx), exhibits thermoresponsive behavior in aqueous solutions, meaning its properties change with temperature. acs.org This is a key characteristic of "smart" or "stimuli-responsive" materials, which have applications in fields like biomedicine for drug delivery and tissue engineering. mdpi.comnih.govresearchgate.net

Poly(2-oxazoline)s are known for their biocompatibility and tunable properties. mdpi.comnih.gov The cyclopropyl substituent in pCPropOx imparts unique characteristics. Research shows that pCPropOx has a reversible critical solution temperature close to human body temperature, making it particularly interesting for biomedical applications. acs.org It also possesses a significantly higher glass transition temperature (Tg) compared to other similar poly(2-oxazoline)s, which affects its material properties. acs.org

Table 2: Properties of Poly(2-cyclopropyl-2-oxazoline) (pCPropOx)

| Property | Value/Characteristic | Significance |

|---|---|---|

| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) acs.org | Allows for controlled polymer synthesis. researchgate.net |

| Stimulus Response | Thermo-responsive (LCST behavior) acs.orgresearchgate.net | Polymer solubility changes with temperature. |

| Cloud Point (CP) | Close to body temperature acs.org | Potential for in-vivo applications. researchgate.net |

| Glass Transition Temp (Tg) | ~ 80 °C acs.org | Higher than comparable non-cyclic analogues, indicating greater rigidity. acs.org |

Incorporation into Functional Monomers for Advanced Material Development

The synthesis of novel functional monomers is crucial for creating advanced materials. This compound acts as a building block for such monomers, where the cyclopropyl group is intentionally incorporated to influence the final polymer's properties. aak.gov.azacs.org The conversion to 2-cyclopropyl-2-oxazoline is a prime example of its role as a precursor to a functional monomer. acs.orgbeilstein-journals.org

The incorporation of cyclopropane rings into polymer backbones or side chains can affect chain flexibility, thermal stability, and intermolecular interactions. The development of polymers containing acetal-substituted cyclopropyl groups, for instance, has been explored for creating materials with specific functionalities. aak.gov.az Anionic polymerization of monomers like 1-cyclopropylvinylbenzene has been shown to proceed via a temperature-sensitive, ring-opening mechanism, offering a way to thermally control the polymerization process and create advanced polymer architectures. bohrium.com The inherent reactivity of the amino and nitrile groups in this compound provides further pathways for its incorporation into a wide array of functional monomers, contributing to the broader field of advanced material development. cymitquimica.comsmolecule.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

The primary route to 2-amino-2-cyclopropylacetonitrile is the Strecker reaction, a multicomponent reaction involving cyclopropanecarboxaldehyde (B31225), a source of ammonia (B1221849) (like ammonium (B1175870) chloride), and a cyanide salt (such as potassium cyanide). masterorganicchemistry.commasterorganicchemistry.com Kinetic and spectroscopic studies are instrumental in unraveling the intricacies of this process.

Kinetic analysis of the Strecker reaction reveals that the rate of formation of the α-aminonitrile is dependent on the concentrations of the reactants and the catalyst. rsc.org Time-dependent plots of product formation typically show an initial linear increase, followed by a plateau as the reactants are consumed. rsc.org The reaction is often monitored using techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy, which allows for real-time tracking of the concentrations of reactants and products. wikipedia.org This technique provides valuable data for determining reaction rate constants and understanding the influence of various parameters on the reaction progress.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. organic-chemistry.org It can be used to identify key intermediates, such as the imine formed from the reaction of cyclopropanecarboxaldehyde and ammonia. masterorganicchemistry.com The vicinal coupling constants observed in ¹H NMR spectra can provide conformational information about the molecule. beilstein-journals.org

While specific kinetic data for the formation of this compound is not extensively reported, the general principles of Strecker reaction kinetics apply. The reaction likely proceeds through the initial formation of an imine intermediate, which is then attacked by the cyanide ion. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step can vary depending on the specific reaction conditions.

A summary of typical kinetic parameters for related Strecker reactions is presented in the table below.

| Parameter | Value | Significance |

| Reaction Order | First order in catalyst and imine | Indicates the dependence of the reaction rate on the concentration of these species. |

| Activation Energy (Ea) | Varies with catalyst and solvent | A lower activation energy signifies a faster reaction rate. |

| Rate Constant (k) | Dependent on temperature and catalyst | Quantifies the rate of the reaction under specific conditions. |

This table presents generalized data for Strecker reactions and may not be specific to this compound.

Quantum Chemical Calculations and Molecular Modeling of Reactivity

Computational chemistry offers a powerful lens to examine the reactivity of this compound at the atomic level, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Analysis

Quantum chemical calculations, particularly density functional theory (DFT), are employed to map the potential energy surface of the Strecker reaction leading to this compound. nih.govuq.edu.au These calculations can identify the structures of transition states, which are the highest energy points along the reaction coordinate, and intermediates. nih.gov

The reaction pathway typically involves the following key steps, each with a corresponding calculated energy barrier:

Formation of an iminium ion from the aldehyde and ammonia. acs.org

Nucleophilic attack of the cyanide ion on the iminium ion to form the final α-aminonitrile product. acs.org

Conformational Analysis and Stereochemical Preferences Induced by the Cyclopropyl (B3062369) Group

The presence of the cyclopropyl group introduces unique conformational constraints and stereochemical preferences in this compound. Computational methods are used to explore the different possible conformations of the molecule and determine their relative stabilities. mdpi.com

The cyclopropyl group, with its rigid, three-membered ring structure, influences the bond angles and torsional strains within the molecule. This can affect the preferred orientation of the amino and nitrile groups. Conformational analysis helps in understanding how the cyclopropyl moiety might influence the molecule's interaction with other molecules, such as enzymes or catalysts.

Furthermore, the cyclopropyl group can direct the stereochemical outcome of reactions. In asymmetric syntheses, the steric and electronic properties of the cyclopropyl group can lead to a preference for the formation of one enantiomer over the other. mdpi.com

Computational Insights into Non-Covalent Interactions (e.g., Halogen Bonding) and Catalysis

While halogen bonding is not directly relevant to this compound itself, the principles of computational analysis of non-covalent interactions are applicable. For instance, hydrogen bonding plays a crucial role in the catalytic mechanism of the Strecker reaction. mdpi.com

Computational models can elucidate how catalysts, including organocatalysts and metal complexes, interact with the reactants through non-covalent forces to lower the activation energy of the reaction. mdpi.com These studies can reveal the specific hydrogen bonding networks or coordination geometries that are responsible for the catalytic effect. For example, a catalyst might activate the imine intermediate by forming a hydrogen bond with the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by the cyanide ion. mdpi.com

Analytical and Spectroscopic Characterization in Research Settings

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules. For 2-Amino-2-cyclopropylacetonitrile, both ¹H and ¹³C NMR are instrumental.

In ¹H NMR spectroscopy, the protons of the cyclopropyl (B3062369) ring typically appear as a complex multiplet in the upfield region, generally between δ 0.5 and 1.5 ppm. The methine proton (CH) adjacent to both the amino and cyano groups would be expected to resonate further downfield.

¹³C NMR spectroscopy provides complementary information. The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-125 ppm region. The carbons of the cyclopropyl ring would appear at high field, while the carbon atom attached to the amino and nitrile groups would be shifted downfield. For instance, in a related compound, 2-(N-Benzylamino)-2-cyclopropylacetonitrile, the ¹³C NMR spectrum in CDCl₃ showed signals corresponding to the cyclopropyl and other carbons. ualberta.ca Although specific spectral data for the parent compound is not detailed in the provided results, the analysis of derivatives provides a strong indication of the expected chemical shifts.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar functional groups and structural motifs.

| Atom | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl H | ¹H NMR | ~0.5-1.5 (multiplet) |

| Methine H | ¹H NMR | Downfield region |

| Amino H | ¹H NMR | Variable, broad |

| Cyclopropyl C | ¹³C NMR | Upfield region |

| Methine C | ¹³C NMR | Downfield region |

| Nitrile C | ¹³C NMR | ~115-125 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Characteristic fragmentation patterns for spiro and cyclopropane-containing compounds often involve ring-opening and subsequent cleavages. aip.org For this compound, one might expect to see fragmentation pathways involving the loss of the amino group, the cyano group, or cleavage of the cyclopropyl ring.

Electrospray ionization (ESI) is a softer ionization technique that is often used for polar molecules and can provide a strong signal for the protonated molecule [M+H]⁺. For instance, ESI-MS analysis of a derivative, 2-(6-bromo-1-((S)-3-hydroxy-2-methylpropyl)-1H-indol-3-yl)-2-cyclopropylacetonitrile, showed a clear [M+H]⁺ peak. google.com Similarly, the analysis of related pyrazole (B372694) derivatives by LCMS equipped with electrospray ionization has been reported. acs.org

Table 2: Expected Mass Spectrometry Data for this compound This table is based on the molecular formula C₅H₈N₂.

| Analysis Type | Expected Ion | Expected m/z |

|---|---|---|

| High-Resolution MS | [M]⁺ | 96.0687 |

| Low-Resolution MS (ESI) | [M+H]⁺ | 97.1 |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. In several studies involving related compounds, HPLC was used to confirm purity, often stated as ≥96%. acs.org For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA), would be suitable for purity analysis. acs.org

Gas Chromatography (GC) can also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. GC analysis of the related compound cyclopropylacetonitrile (B1348260) has been reported with a stated purity of 96% min. fishersci.no

Enantiomeric Excess (ee) Determination is critical as this compound is a chiral molecule. Chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis. For example, the enantiomeric excess of a derivative was determined to be 85% by chiral SFC analysis. caltech.edu Another study reported the determination of 70% ee for a related amino acid derivative by chiral HPLC. ualberta.ca These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Typical Column | Common Mobile Phase/Conditions |

|---|---|---|---|

| HPLC | Purity Assessment | C18 | Water/Acetonitrile with TFA |

| GC | Purity Assessment | Capillary Column (e.g., DB-5) | Temperature programming |

| Chiral HPLC/SFC | Enantiomeric Excess | Chiral Stationary Phase | Varies based on column |

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for Enhanced Functionalization and Selectivity

Future research will likely focus on the development and application of innovative catalytic systems to achieve more efficient and selective transformations of the 2-amino-2-cyclopropylacetonitrile scaffold. A primary goal is to enable precise control over reactivity at the amino group, the α-carbon, or the cyclopropyl (B3062369) ring itself.

One promising avenue is the use of visible-light photoredox catalysis . This technique has emerged as a mild and powerful tool for generating radical intermediates under gentle conditions. nih.gov Catalysts based on ruthenium or iridium polypyridyl complexes can facilitate the oxidation of cyclopropylamines to form nitrogen radical cations, which can then undergo ring-opening or participate in cycloaddition reactions. nih.gov The application of these systems to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations that are otherwise difficult to achieve. For instance, a visible-light-mediated [3+2] cycloaddition with olefins could yield complex cyclopentane (B165970) structures, which are valuable intermediates in organic synthesis. nih.gov

Furthermore, advancements in transition metal catalysis are expected to play a crucial role. Nickel-catalyzed cross-coupling reactions, which have been successfully employed for α-halonitriles, present an opportunity for the enantioselective synthesis of α-aryl or α-vinyl derivatives of this compound. caltech.edu Similarly, rhodium-catalyzed processes, known for their utility in cyclopropanation and C-H activation, could be adapted for the selective functionalization of the cyclopropyl ring or for intramolecular cyclization reactions to build complex heterocyclic systems. beilstein-journals.org

Chiral phase-transfer catalysis represents another key area for development. Using chiral catalysts such as pentanidium or bisguanidinium salts, it may be possible to achieve highly enantioselective alkylation or other modifications at the α-position of the amino nitrile, providing access to a wide range of enantioenriched products. ntu.edu.sg

Design and Synthesis of New this compound Derivatives with Tuned Reactivity Profiles

A significant future direction involves the rational design and synthesis of new derivatives of this compound. By strategically introducing various substituents, researchers can fine-tune the molecule's steric and electronic properties, thereby controlling its reactivity and tailoring it for specific applications.

Synthetic strategies will likely build upon established methods for creating related structures. For example, methodologies used for the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes could be adapted to introduce substituents onto the cyclopropyl ring of the parent molecule. chemrxiv.org The development of derivatives with varying substitution patterns on the cyclopropyl ring would modulate its ring-strain and electronic character, influencing its behavior in subsequent reactions.

Moreover, derivatization of the amino group is a straightforward yet powerful approach to modify the compound's properties. Acylation, alkylation, or incorporation into heterocyclic systems can alter nucleophilicity and introduce new functionalities. smolecule.com Inspired by the synthesis of N-substituted 2-aminopyrroles, new cyclization methods could be developed where the amino and nitrile groups of this compound act as synthons for building novel heterocyclic rings. researchgate.net For instance, condensation reactions with dicarbonyl compounds or other bifunctional reagents could lead to a diverse library of previously inaccessible molecules. The synthesis of cyclopropyl-substituted amino-pyrazoles from cyclopropylacetonitrile (B1348260) demonstrates the feasibility of using this core to construct complex heterocycles. acs.org

The table below outlines potential derivatives and the synthetic goals associated with them.

| Derivative Class | Target Substituent/Modification | Desired Reactivity Profile | Potential Synthetic Approach |

| Ring-Substituted | Alkyl, Aryl, Halogen | Altered ring strain and electronics | Adaptation of Kulinkovich–de Meijere reaction or metal-catalyzed cyclopropanations chemrxiv.org |

| N-Substituted | Acyl, Alkyl, Aryl groups | Modified nucleophilicity, introduction of directing groups | Standard acylation/alkylation protocols smolecule.com |

| Heterocyclic | Pyrroles, Pyrazoles, Imidazoles | Creation of novel bioactive scaffolds | Condensation and cyclization reactions researchgate.netacs.org |

Expansion of Applications in Emerging Areas of Organic Chemistry and Materials Science

While cyclopropylamines are established building blocks in pharmaceuticals and agrochemicals, future research will aim to expand the utility of this compound into new and emerging fields. longdom.orgsmolecule.com

In materials science , the inherent rigidity and strained nature of the cyclopropane (B1198618) ring can be exploited to create novel polymers and advanced materials. longdom.org Incorporation of this compound derivatives as monomers could lead to specialty polymers with unique thermal and mechanical properties. smolecule.com The amino and nitrile functionalities provide convenient handles for polymerization and cross-linking, respectively, opening avenues for the development of high-performance coatings, resins, or functional materials for electronics.

In organic synthesis , the compound is a versatile intermediate for constructing complex molecular architectures. smolecule.com Its ability to undergo ring-opening reactions under catalytic conditions makes it a valuable precursor for linear chains with defined stereochemistry. nih.gov A particularly exciting application lies in multicomponent reactions and tandem sequences. For example, the development of catalytic systems that trigger a cascade reaction involving both the amino and nitrile groups could rapidly generate molecular complexity from simple starting materials. The use of cyclopropylamines in photocatalyzed [3+2] cycloadditions to form fused indolines is a testament to their potential in building intricate heterocyclic frameworks. nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Amino Nitrile Chemistry

The intersection of organic synthesis and computational tools offers a transformative approach to chemical research. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to accelerate the discovery and optimization of reactions involving this compound and its derivatives. nih.govmdpi.com

ML models, trained on vast databases of chemical reactions, can predict the outcomes of unknown transformations, including yield and selectivity, sometimes with accuracy surpassing human chemists. mdpi.comresearchgate.net For amino nitrile chemistry, AI tools can be employed to:

Predict Reaction Outcomes: Algorithms can screen vast arrays of potential catalysts, substrates, and reaction conditions to identify the most promising parameters for a desired functionalization of this compound, saving significant experimental time and resources. acs.org

Plan Novel Synthetic Routes: Retrosynthesis software, such as ASKCOS or Synthia, can propose new and efficient pathways to complex target molecules derived from this building block. nih.govacs.org These programs can uncover non-intuitive disconnections and suggest innovative synthetic strategies.

Optimize Reaction Conditions: By analyzing real-time data from automated reaction platforms, ML algorithms can rapidly explore the reaction space to find the optimal conditions (e.g., temperature, concentration, catalyst loading) for a specific transformation, maximizing yield and minimizing byproducts. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-Amino-2-cyclopropylacetonitrile, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves cyclopropane-containing precursors. One approach uses cyclopropanone derivatives reacted with ammonia and cyanide sources (e.g., HCN or KCN) to form the amino-nitrile moiety. Reaction conditions (temperature, solvent polarity, and stoichiometry) critically impact yield. For example, polar aprotic solvents like DMF may stabilize intermediates, while excess ammonia ensures complete imine formation before cyanide addition . Cyclopropane ring strain may necessitate lower temperatures (<0°C) to avoid side reactions like ring-opening .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical methods include:

- HPLC-MS : To confirm molecular weight (C₅H₇N₂) and detect impurities.

- NMR (¹H/¹³C) : Peaks at δ ~1.5–2.0 ppm (cyclopropane CH₂) and δ ~3.0 ppm (NH₂) validate structure.

- FT-IR : Absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (NH₂ stretch) confirms functional groups.

- TGA/DSC : Assess thermal stability, as cyclopropane derivatives may decompose at >150°C .

Q. What are the key stability considerations when storing this compound for long-term research use?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber glass vials to prevent:

- Hydrolysis : Moisture degrades nitriles to amides; use molecular sieves.

- Photodegradation : Cyclopropane rings are UV-sensitive.

- Oxidation : NH₂ groups may oxidize; add antioxidants like BHT if compatible .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ring’s strain (~27 kcal/mol) enhances electrophilicity at the adjacent carbon, favoring SN2 reactions. For example, the nitrile group can act as a leaving group in ring-opening reactions with nucleophiles (e.g., thiols or amines), forming cyclopropane-fused heterocycles. Kinetic studies using DFT calculations (e.g., Gaussian 16) predict transition-state geometries, while experimental validation via stopped-flow NMR monitors reaction rates .

Q. What computational methods are employed to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens interactions with enzymes (e.g., kinases) by aligning the cyclopropane moiety into hydrophobic pockets.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with IC₅₀ values for antimicrobial activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO vs. ethanol) alter compound solubility. Standardize protocols per OECD guidelines.

- Stereochemistry : Chiral centers (if present) require enantiomeric resolution (HPLC with chiral columns) to isolate bioactive forms.

- Metabolite Interference : Use LC-MS/MS to identify degradation products in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.